ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, triazole precursors, and various reagents for functional group transformations. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Catalysts: Palladium, copper, or other transition metals
Temperature: Reactions may be carried out at room temperature or under reflux conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions precisely
Purification techniques: Such as recrystallization, chromatography, or distillation
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenated solvents like chloroform or dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: For studying enzyme interactions and metabolic pathways
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, or infections
Industry: As a precursor for the production of agrochemicals or pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(methyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and trifluoromethyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C14H15F3N6O2 |
---|---|
Molecular Weight |
356.30 g/mol |
IUPAC Name |
ethyl 7-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H15F3N6O2/c1-3-22-6-8(5-19-22)10-9(12(24)25-4-2)11(14(15,16)17)21-13-18-7-20-23(10)13/h5-7,10H,3-4H2,1-2H3,(H,18,20,21) |
InChI Key |
IXBKMGVMBFOAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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